molecular formula C19H20N2O4S B2611048 2,6-dimethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868370-79-0

2,6-dimethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2611048
CAS RN: 868370-79-0
M. Wt: 372.44
InChI Key: PMCAWAGKMNHROV-VXPUYCOJSA-N
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Description

2,6-dimethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide, also known as DMDB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMDB is a benzothiazole derivative that has been synthesized through a multistep process, and its properties have been studied to understand its mechanism of action, biochemical and physiological effects, and potential applications.

Scientific Research Applications

Synthesis and Biological Activity

The compound under consideration shares structural similarities with benzothiazole derivatives, which have been extensively researched for their versatile applications in scientific research. A study by Badne et al. (2011) elaborates on the novel synthesis of benzothiazole derivatives and their antimicrobial activity. This research highlights the potential of such compounds in developing new antimicrobial agents, providing a foundation for further exploration of the specific compound (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Anticancer Applications

Another aspect of benzothiazole derivatives is their application in anticancer research. Waghmare et al. (2013) investigated novel heterocycles for their in-vitro anticancer activity, highlighting the importance of benzothiazole fused with pyrimidines and pyrazoles. These compounds showed significant activity against various cancer lines, suggesting potential cancer therapeutic applications of similar compounds (Waghmare, Chidrawar, Bhosale, Shendarkar, & Kuberkar, 2013).

Corrosion Inhibition

The derivative's structural similarity to benzothiazole also extends to applications in corrosion inhibition. Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effects against steel in acidic solutions. Their findings revealed that these inhibitors offered higher stability and efficiency, suggesting that similar compounds could serve as effective corrosion inhibitors for protecting metal surfaces (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Antioxidant Studies

Antioxidant properties are another significant area of application. Ahmad et al. (2012) synthesized N-substituted benzyl/phenyl benzothiazine derivatives to evaluate their antioxidant activities. This study provides insights into the radical scavenging abilities of benzothiazole derivatives, indicating the potential of similar compounds in developing new antioxidant agents (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).

properties

IUPAC Name

2,6-dimethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-11-9-10-14(25-5)16-17(11)26-19(21(16)2)20-18(22)15-12(23-3)7-6-8-13(15)24-4/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCAWAGKMNHROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=C(C=CC=C3OC)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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